4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium 4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium Sulfathiazole sodium is a sulfonamide.
See also: Sulfathiazole (has active moiety).
Brand Name: Vulcanchem
CAS No.: 144-74-1
VCID: VC0003000
InChI: InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12);
SMILES: Array
Molecular Formula: C9H9N3NaO2S2
Molecular Weight: 278.3 g/mol

4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium

CAS No.: 144-74-1

Cat. No.: VC0003000

Molecular Formula: C9H9N3NaO2S2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(2-thiazolyl)benzenesulfonamide; sodium - 144-74-1

Specification

CAS No. 144-74-1
Molecular Formula C9H9N3NaO2S2
Molecular Weight 278.3 g/mol
IUPAC Name sodium (4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide
Standard InChI InChI=1S/C9H9N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-6H,10H2,(H,11,12);
Standard InChI Key RKXDGQFOLMYFFG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2.[Na]

Introduction

Chemical and Structural Properties

Sulfathiazole sodium (CAS 144-74-1) is formally known as 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide monosodium salt. Its molecular formula is C9H8N3NaO2S2\text{C}_9\text{H}_8\text{N}_3\text{NaO}_2\text{S}_2, with a molecular weight of 279.31 g/mol . The compound exists as a hygroscopic, white to off-white powder that is highly soluble in water (50 mg/mL) . Structurally, it consists of a sulfonamide group linked to a thiazole ring, a configuration critical for its antibacterial activity (Figure 1).

Table 1: Key Physicochemical Properties of Sulfathiazole Sodium

PropertyValue
Melting Point255–260°C (decomposes)
SolubilityWater: 50 mg/mL
Storage Conditions-20°C, protected from moisture
pKa7.2 (sulfonamide group)

The sodium salt form enhances water solubility compared to the parent sulfathiazole, making it suitable for aqueous formulations .

Synthesis and Manufacturing

The synthesis of sulfathiazole sodium involves a two-step process starting from 2-aminothiazole and p-acetamidobenzenesulfonyl chloride.

Reaction Mechanism

  • Acetylation: 2-aminothiazole reacts with p-acetamidobenzenesulfonyl chloride in tetrahydrofuran (THF) with pyridine as a catalyst, forming an intermediate bis-acetylated compound .

  • Deacetylation: The intermediate undergoes alkaline hydrolysis using sodium hydroxide (20% w/v) under reflux conditions, yielding sulfathiazole sodium after neutralization .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature (Step 1)20°C for 6 hours
Temperature (Step 2)Reflux (100°C) for 2 hours
Yield76–86%

Industrial-scale production employs glass-lined reactors to prevent contamination, with activated charcoal (Darco) used for purification .

Mechanism of Antibacterial Action

Sulfathiazole sodium functions as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis . By structurally resembling para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydrofolic acid, depriving bacteria of tetrahydrofolate—a cofactor required for nucleotide synthesis .

Key Features:

  • Spectrum: Effective against Gram-positive bacteria (e.g., Streptococcus spp.), Gram-negative organisms (e.g., Escherichia coli), and Chlamydia .

  • Resistance Mechanisms: Arises through DHPS mutations or alternative folate pathways .

Pharmacological and Toxicological Profile

Pharmacokinetics

  • Absorption: Poor gastrointestinal absorption limits systemic use; primarily administered topically .

  • Excretion: Renal clearance predominates, with 60–70% excreted unchanged in urine .

Adverse Effects

Table 3: Clinical Adverse Events (Oral Administration)

Adverse EffectIncidenceSeverity
Dermatitis9%Discontinuation
Nausea/Vomiting6%Moderate
Drug Fever2%Severe
Hematuria1%Mild

Systemic toxicity risks, including crystalluria and blood dyscrasias, have relegated sulfathiazole sodium to topical formulations (vaginal creams, ophthalmic solutions) in combination with other sulfonamides .

Contemporary Applications

Veterinary Medicine

  • Livestock: Used in poultry and cattle feed (0.1–0.2% w/w) to suppress gut microbiota folate synthesis, ensuring dietary folate dependency .

  • Aquaculture: Controls Aeromonas infections in fish farming .

Research Applications

  • Microbiome Studies: Deciphers interactions between sulfonamides and host microbiota in citrus plants affected by huanglongbing .

  • Antibiotic Resistance: Serves as a model for studying plasmid-mediated DHPS mutations .

Table 4: MIC Values for Common Pathogens

OrganismMIC (μg/mL)
Staphylococcus aureus16–32
Escherichia coli64–128
Chlamydia trachomatis8–16

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